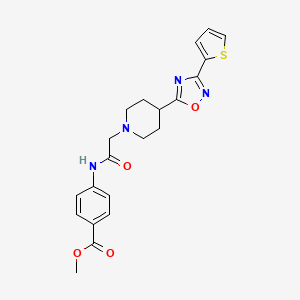

![molecular formula C21H16O3S B2649796 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid CAS No. 324774-82-5](/img/structure/B2649796.png)

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

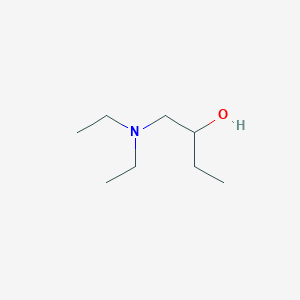

“2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C21H16O3S . It has a molecular weight of 348.41 . This compound is used for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The boiling point is not specified .Scientific Research Applications

Metabolism and Enzyme Involvement

The metabolism of novel compounds similar to 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid has been studied in detail. For instance, Lu AA21004, a structurally related antidepressant, undergoes oxidative metabolism involving various enzymes. Specifically, CYP2D6, CYP2C9, and CYP3A4/5 play significant roles in metabolizing this compound to its various metabolites, including a benzoic acid derivative. Such studies highlight the intricate enzyme interactions and pathways involved in the metabolism of complex organic compounds (Hvenegaard et al., 2012).

Chemical Synthesis and Functionalization

C-H Functionalization of Benzoic Acid Derivatives

Benzoic acid derivatives, including those similar to this compound, are key motifs in drug molecules and natural products. A study reports a general protocol for meta-C–H olefination of benzoic acid derivatives, showcasing the potential for creating synthetically useful compounds through selective C–H bond functionalization (Li et al., 2016).

Electrochemical Behaviors of Benzoic Acid Derivatives

Electrochemical studies have explored the reduction behaviors of compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, providing insights into the kinetics and mechanisms of electrochemical reactions involving azo bonds. Such research contributes to understanding the electrochemical properties of structurally related benzoic acid derivatives (Mandić et al., 2004).

Catalysis in Organic Synthesis

Research has shown that sulfuric acid derivatives can act as recyclable catalysts for condensation reactions involving benzoic acid derivatives. This opens avenues for more sustainable and cost-effective synthetic routes in organic chemistry (Tayebi et al., 2011).

Organic Compounds and Natural Occurrence

Naturally Occurring Benzoic Acid Derivatives

Benzoic acid and its derivatives are naturally present in various plants and animal tissues. These compounds have diverse applications, ranging from preservatives to flavoring agents in foods and cosmetics. Understanding the natural occurrence, metabolism, and toxicology of benzoic acid derivatives, such as this compound, is crucial for ensuring safe usage in various products (del Olmo et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCMOBRSPQQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![9-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B2649723.png)

![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)

![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)

![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2649732.png)

![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)

![N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2649735.png)

![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)